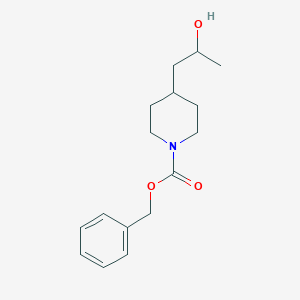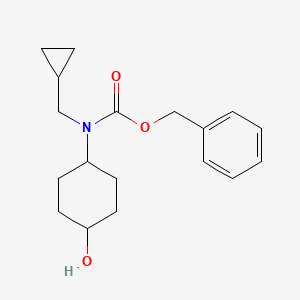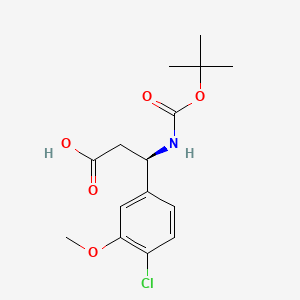![molecular formula C20H17NO4 B13490853 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13490853.png)
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Alkyne Group: The protected amino acid is then subjected to a reaction with propargyl bromide to introduce the alkyne group at the desired position.
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the protection, coupling, and deprotection steps in a controlled manner, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Bioconjugation: The alkyne group allows for click chemistry reactions, enabling the conjugation of biomolecules for various applications in biology and medicine.
Drug Development: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.
Material Science: It is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid involves its ability to participate in various chemical reactions due to the presence of the alkyne and amino groups. The alkyne group can undergo click chemistry reactions, while the amino group can participate in nucleophilic substitution reactions. These properties make it a versatile compound for use in peptide synthesis and bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: Similar structure but lacks the alkyne group.
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid: Similar structure with an extended carbon chain.
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: Similar structure with a shorter carbon chain.
Uniqueness
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is unique due to the presence of both the Fmoc protecting group and the alkyne group. This combination allows for versatile chemical reactions and applications in peptide synthesis, bioconjugation, and material science.
Propriétés
Formule moléculaire |
C20H17NO4 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
5-(9H-fluoren-9-ylmethoxycarbonylamino)pent-2-ynoic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,6,12-13H2,(H,21,24)(H,22,23) |
Clé InChI |
SROIJBNFFHHDCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)








![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13490846.png)



